Cas no 1211533-01-5 (5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide)
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide
- 5-chloro-N-methoxy-N-methylpyrazine-2-carboxamide
- SCHEMBL2304361
- DTXSID70747334
- DB-306717
- J-004452
- starbld0003301
- G62132
- 1211533-01-5
-
- Inchi: 1S/C7H8ClN3O2/c1-11(13-2)7(12)5-3-10-6(8)4-9-5/h3-4H,1-2H3
- InChI Key: YYGRWJQSYZTWQW-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=N1)C(N(C)OC)=O
Computed Properties
- Exact Mass: 201.03100
- Monoisotopic Mass: 201.0305042g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.3Ų
Experimental Properties
- PSA: 55.32000
- LogP: 0.76340
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C368700-1g |
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide |
1211533-01-5 | 1g |
$ 155.00 | 2022-04-01 | ||
| TRC | C368700-10g |
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide |
1211533-01-5 | 10g |
$ 1230.00 | 2022-04-01 | ||
| TRC | C368700-100mg |
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide |
1211533-01-5 | 100mg |
$ 115.00 | 2023-04-18 | ||
| TRC | C368700-500mg |
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide |
1211533-01-5 | 500mg |
$ 517.00 | 2023-04-18 | ||
| TRC | C368700-1000mg |
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide |
1211533-01-5 | 1g |
$ 919.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396161-1 g |
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide, |
1211533-01-5 | 1g |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396161-1g |
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide, |
1211533-01-5 | 1g |
¥2708.00 | 2023-09-05 |
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide
Introduction to 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide (CAS No. 1211533-01-5)
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide, identified by its CAS number 1211533-01-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazine class of heterocyclic aromatic molecules, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide, particularly the presence of a chloro substituent, a methoxy group, and a methyl group on the pyrazine ring, contribute to its unique chemical properties and reactivity. These modifications enhance its suitability for further derivatization and exploration in drug discovery pipelines.
The pyrazine core is a versatile scaffold that has been extensively studied for its role in various pharmacological contexts. Pyrazines are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates for developing novel therapeutic agents. The specific arrangement of functional groups in 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide imparts distinct pharmacokinetic and pharmacodynamic characteristics, which are critical for evaluating its efficacy and safety in preclinical and clinical settings.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide has emerged as a compound of interest due to its potential to interact with key molecular targets. For instance, studies have suggested that pyrazine derivatives can inhibit the activity of enzymes involved in tumor growth and progression. The chloro substituent in this molecule may enhance its binding affinity to certain protein targets, while the methoxy and methyl groups could influence metabolic stability and bioavailability.
One of the most compelling aspects of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide is its role as a building block for more complex drug candidates. Medicinal chemists often use such intermediates to synthesize analogs with improved properties. The structural flexibility of the pyrazine ring allows for modifications that can fine-tune the pharmacological profile of the compound. For example, replacing or altering the chloro group with other functional groups could lead to derivatives with enhanced solubility or selectivity.
The synthesis of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly utilized in the preparation of this compound.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide. Molecular modeling studies have helped researchers predict how this compound might interact with biological targets at the atomic level. These insights are crucial for designing experiments that can validate or refute hypotheses about its mechanism of action. Additionally, virtual screening techniques have been used to identify potential drug-like properties of this molecule, further enhancing its appeal as a candidate for further development.
In clinical research, 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide has been investigated for its potential therapeutic effects in various disease models. Preclinical studies have demonstrated promising results in terms of anti-inflammatory and anti-proliferative activities. These findings have prompted interest from academic institutions and pharmaceutical companies looking to explore new treatment modalities. The compound's ability to modulate key signaling pathways makes it a compelling candidate for further clinical evaluation.
The future prospects of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide are vast, particularly as our understanding of disease mechanisms continues to evolve. Ongoing research aims to uncover new applications for this compound by exploring different chemical modifications and therapeutic contexts. Collaborative efforts between synthetic chemists, biologists, and clinicians will be essential in translating laboratory findings into tangible benefits for patients.
In conclusion, 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide (CAS No. 1211533-01-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising preclinical results, position it as a valuable asset in the search for novel therapeutics. As research progresses, this compound is likely to play an increasingly important role in addressing some of the most challenging medical conditions facing society today.
1211533-01-5 (5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)